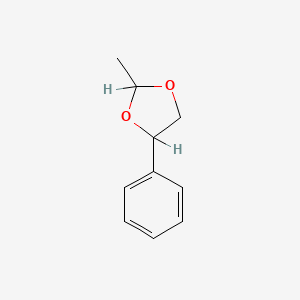

2-Methyl-4-phenyl-1,3-dioxolane

Description

Structure

2D Structure

Propriétés

Numéro CAS |

33941-99-0 |

|---|---|

Formule moléculaire |

C10H12O2 |

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

2-methyl-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H12O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

Clé InChI |

YPPGSWWESBCSCT-UHFFFAOYSA-N |

SMILES canonique |

CC1OCC(O1)C2=CC=CC=C2 |

Origine du produit |

United States |

Historical Trajectories and Current Research Landscape of 1,3 Dioxolanes

The study of 1,3-dioxolanes, cyclic acetals with a five-membered ring containing two oxygen atoms at positions 1 and 3, has a rich history rooted in the fundamental principles of organic synthesis. researchgate.netresearchgate.net Initially recognized for their utility as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols, 1,3-dioxolanes have become indispensable tools in the synthesis of complex natural products. google.comgoogle.com Their stability under neutral or basic conditions and their susceptibility to cleavage under acidic conditions allow for the selective masking and deprotection of reactive functional groups, a crucial strategy in multistep synthetic sequences. google.com

The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. researchgate.net This straightforward and generally high-yielding reaction has been a cornerstone of organic chemistry for many years.

The current research landscape for 1,3-dioxolanes has expanded significantly beyond their role as simple protecting groups. These heterocycles are now recognized as important structural motifs in a wide array of biologically active molecules, exhibiting properties such as antifungal and antibacterial activities. google.comnih.gov Furthermore, derivatives of 1,3-dioxolanes are utilized in the fragrance and polymer industries, highlighting their versatility. google.comrsc.org The ongoing exploration of novel synthetic methodologies and the discovery of new applications continue to fuel research in this area.

Structural Distinctiveness and Conformational Analysis of 2 Methyl 4 Phenyl 1,3 Dioxolane

The chemical structure of 2-Methyl-4-phenyl-1,3-dioxolane, with the molecular formula C₁₀H₁₂O₂, features a methyl group at the 2-position and a phenyl group at the 4-position of the 1,3-dioxolane (B20135) ring. nist.gov This substitution pattern gives rise to stereoisomerism, a key feature of this compound.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol nist.gov |

| IUPAC Name | This compound nist.gov |

The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means that this compound can exist as two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and phenyl groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). google.com

Table 2: Stereoisomers of this compound

| Isomer Type | Specific Enantiomers |

| cis | (2R, 4S) and (2S, 4R) google.com |

| trans | (2R, 4R) and (2S, 4S) google.com |

Conformational analysis of the 1,3-dioxolane ring reveals that it is not planar. The five-membered ring adopts an envelope or twisted conformation to relieve ring strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, and the preferred conformation is the one that minimizes steric interactions between the substituents. The study of these conformations is often carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, the coupling constants between protons on the dioxolane ring can provide valuable information about their dihedral angles and thus the ring's conformation. Research has shown that the different diastereomers and even enantiomers of this compound can exhibit distinct properties, including different odors, which underscores the importance of stereochemistry in determining the molecule's function. google.com

Overarching Research Themes and Significance Within Organic Chemistry

Conventional Synthetic Routes to 1,3-Dioxolanes

Traditional methods for synthesizing 1,3-dioxolanes, including the target compound, are well-established in organic chemistry. These routes are valued for their reliability and are based on fundamental organic reactions.

Acetalization and Ketalization Reactions

The most common and direct method for synthesizing this compound is the acetalization reaction between 1-phenyl-1,2-ethanediol (B126754) and acetaldehyde (B116499). google.comgoogle.com This reaction is a subset of acetalization and ketalization reactions, a cornerstone for the formation of 1,3-dioxolanes. chemicalbook.comscielo.br Generally, these reactions involve the condensation of a 1,2-diol with an aldehyde or a ketone. scielo.brorganic-chemistry.org The reaction is an equilibrium process, and often, measures are taken to remove the water byproduct to drive the reaction to completion, such as using a Dean-Stark apparatus. organic-chemistry.org

The reaction to form this compound specifically involves the following reactants:

Diol: 1-Phenyl-1,2-ethanediol

Aldehyde: Acetaldehyde

This process can be catalyzed by acids to achieve good yields. google.comgoogle.com The choice of reaction conditions can influence the ratio of cis and trans diastereomers produced. google.com

Ring-Closing Strategies

Beyond the direct condensation of a diol and an aldehyde, ring-closing strategies offer alternative pathways to the 1,3-dioxolane core. One such advanced strategy involves ring-closing metathesis (RCM). For instance, a C(2) symmetric diene diol can undergo intermolecular ketalization, which is then followed by a desymmetrization via RCM to construct a bicyclic acetal. nih.gov This intermediate can then be rearranged under acidic conditions to form spiroketal systems containing the dioxolane moiety. nih.gov

Another approach involves the intramolecular rearrangement of glycidol (B123203) acetals. researchgate.net In this method, selective activation of an acetal with a Lewis acid generates an oxocarbenium ion. This ion initiates an epoxide ring-opening event, leading to a bicyclic epoxonium ion intermediate that rearranges to form an alkoxylated 1,3-dioxolane. researchgate.net While not explicitly detailed for this compound, these ring-closing methodologies represent versatile strategies for creating substituted dioxolane structures.

Catalytic Approaches in Dioxolane Formation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental compatibility of dioxolane synthesis. Various catalytic systems have been developed, from simple acid catalysts to more complex metal-based and hypervalent iodine systems.

Acid-Catalyzed Condensations

Acid catalysis is the most frequently employed method for the synthesis of this compound and other dioxolanes. google.comchemicalbook.comorganic-chemistry.org Both Brønsted and Lewis acids are effective. A standard laboratory procedure involves refluxing the diol and aldehyde in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TsOH), while continuously removing water. google.comgoogle.comorganic-chemistry.org Other catalysts such as tin tetrachloride (SnCl4) have also been reported for the synthesis of the parent 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde. chemicalbook.com More recently, catalysts like cerium(III) triflate have been shown to be effective under mild conditions. organic-chemistry.org

| Catalyst | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | 1-Phenyl-1,2-ethanediol and Acetaldehyde | Cooling (5-10°C), Diethyl ether | Standard procedure for producing diastereomer mixtures of this compound. | google.comgoogle.com |

| p-Toluenesulfonic acid (p-TsOH) | Ethylene glycol and Formaldehyde | Toluene, Reflux | General method for parent 1,3-dioxolane synthesis. | chemicalbook.com |

| Sulfonated silica (B1680970) (SiO2-SO3H) | Ketones and Ethylene glycol | Solvent-free, Microwave irradiation (360 W) | High yield (99.9%) in a very short reaction time (2 min) for cyclohexanone (B45756) ketal. | scielo.br |

| Cerium(III) triflate (Ce(OTf)3) | Hydroxyacetophenones and Diols | Mild reaction conditions | Efficient conversion to cyclic acetals. | organic-chemistry.org |

Metal-Mediated Syntheses (e.g., Zeolite-Encapsulated Co(II), Cu(II), and Zn(II) Complexes)

An innovative approach to catalysis involves the use of metal complexes encapsulated within the porous framework of zeolites, often termed "ship-in-the-bottle" catalysts. arcjournals.org These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high selectivity and ease of separation. arcjournals.orgrsc.org The zeolite framework acts as a size- and shape-selective "inorganic enzyme," potentially controlling which substrates can access the catalytic metal center. arcjournals.org

The synthesis of these catalysts involves assembling the metal complex within the zeolite's supercages. arcjournals.org Zeolite-encapsulated complexes of metals like Cobalt (Co), Copper (Cu), and Zinc (Zn) have been developed for various catalytic processes, including oxidation, hydrogenation, and cyclization reactions. arcjournals.org While specific data on the use of zeolite-encapsulated Co(II), Cu(II), or Zn(II) for the synthesis of this compound is not prevalent, the general principle is applicable. For instance, chiral inorganic-organic Co(II) complexes have been evaluated for their catalytic properties, demonstrating the potential of such metal centers in organic transformations. acs.org The encapsulation of these complexes within zeolites could provide a highly selective environment for acetalization reactions. arcjournals.orgberkeley.edu

Hypervalent Iodine(III)-Promoted Assembly Reactions

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful tools in organic synthesis due to their mild and environmentally benign nature. researchgate.netarkat-usa.org These reagents can promote the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly reaction. researchgate.net

This process typically involves the oxidation of an alkene substrate with the hypervalent iodine(III) reagent in the presence of a carboxylic acid. This generates a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner. researchgate.net This reactive cation is then trapped by a third component, such as a silyl (B83357) enol ether, to complete the formation of the highly substituted dioxolane product. researchgate.net The stereochemistry of the final product is controlled by the stereochemistry of the starting alkene. researchgate.net

| Component 1 (Alkene) | Component 2 (Acid) | Component 3 (Nucleophile) | Iodine(III) Reagent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Alkene | Carboxylic Acid | Silyl Enol Ether | PhI(OAc)2 (PIDA) | Stereoselective formation of substituted 1,3-dioxolanes. | researchgate.net |

| Homoallylic Sulfonamides | - | Bromide Source (KBr) | DIB (Iodosylbenzene diacetate) | Intramolecular oxidative bromocyclization to form pyrrolidines. | arkat-usa.org |

| 2-Phenyl-4-quinolone | - | Potassium Halide (KCl, KBr, KI) | PIFA or PIDA | Regioselective C3-halogenation of 4-quinolones. | nih.gov |

Synthesis of Stereoisomers of this compound

The primary route to this compound involves the acid-catalyzed acetalization of 1-phenyl-1,2-ethanediol with acetaldehyde or its equivalents, such as paraldehyde (B1678423). The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the starting materials.

Diastereoselective Synthetic Control

The formation of this compound from racemic 1-phenyl-1,2-ethanediol and an aldehyde source yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the principles of kinetic and thermodynamic control.

Under conditions that allow for equilibration, the thermodynamically more stable isomer will be the major product. Conversely, under conditions where the reaction is irreversible, the kinetically favored product, which is formed faster, will predominate.

A documented example of this synthesis involves the reaction of (±)-1-phenyl-1,2-ethanediol with paraldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in xylene. google.com This reaction, when heated to reflux with the removal of water, leads to the formation of a mixture of cis and trans isomers. In one instance, a nearly equimolar ratio of the cis and trans isomers (51:49) was obtained, suggesting that under these specific conditions, there is little thermodynamic or kinetic preference for one diastereomer over the other. google.com

It has been noted that diastereomeric mixtures with a higher proportion of the cis isomers are considered sensorially more valuable. google.com Achieving a high diastereoselectivity for the cis isomer is therefore a key objective in the synthesis of this fragrance compound. The selection of appropriate catalysts, solvents, and reaction temperatures is critical to steer the reaction towards the desired diastereomer. For instance, maintaining the reaction at a lower temperature (20°C or less) after the initial formation can favor the accumulation of the desired cis product. google.com

| Reactants | Catalyst | Solvent | Conditions | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| (±)-1-Phenyl-1,2-ethanediol, Paraldehyde | p-Toluenesulfonic acid | Xylene | Reflux, 4 h | 51:49 | google.com |

Enantioselective Pathways and Chiral Auxiliary Strategies

The synthesis of enantiomerically pure or enriched stereoisomers of this compound can be approached through several strategic pathways.

One straightforward method is the use of enantiomerically pure starting materials, a strategy known as the chiral pool approach . Commercially available enantiopure (R)- or (S)-1-phenyl-1,2-ethanediol can be reacted with an aldehyde to produce the corresponding enantiomerically pure or enriched cis and trans diastereomers. google.com This method directly translates the stereochemistry of the starting diol to the C4 position of the dioxolane ring.

Another powerful strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. While specific examples of chiral auxiliaries being used to directly synthesize this compound are not extensively detailed in the readily available literature, the general principles of asymmetric synthesis suggest their potential applicability. For instance, chiral auxiliaries could be attached to the diol or the aldehyde to influence the facial selectivity of the acetalization reaction.

A more advanced approach involves enantioselective catalysis . This can be achieved through biocatalytic methods or with synthetic chiral catalysts. For instance, the kinetic resolution of racemic 1-phenyl-1,2-ethanediol can be accomplished using enzymes. The yeast Candida albicans has been shown to deracemize racemic 1-(4-substituted-phenyl)-1,2-ethanediols, providing the (S)-enantiomer with high enantiomeric excess (99% ee). researchgate.net This enantiomerically enriched diol can then be used as a precursor for the synthesis of the desired chiral dioxolane.

| Strategy | Method | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Acetalization of enantiopure diol | (R)- or (S)-1-Phenyl-1,2-ethanediol | Enantiomerically enriched cis/trans isomers | google.com |

| Enantioselective Catalysis | Deracemization of diol | Candida albicans (CCT 0776) | (S)-1-Phenyl-1,2-ethanediol (>99% ee) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for determining the precise three-dimensional structure of this compound, including the relative orientation of its substituents.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the assignment of each proton. For this compound, the spectra typically reveal distinct signals for the methyl, methine, and methylene (B1212753) protons of the dioxolane ring, as well as the aromatic protons of the phenyl group. The precise chemical shifts can vary slightly depending on the solvent and the specific isomeric form (cis or trans).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Methyl) | ~1.62 - 2.04 | s |

| CH₂ (Methylene) | ~3.72 - 4.43 | m |

| CH (Methine) | ~4.84 - 5.83 | m |

| Aromatic CH | ~7.19 - 7.27 | m |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. The chemical shifts are approximate and can be influenced by the solvent and isomeric configuration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, methine, aromatic). rsc.orggoogle.comnist.gov For the cis and trans isomers, slight differences in the chemical shifts of the dioxolane ring carbons are often observed, aiding in their differentiation.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| cis-isomer | |

| CH₃ | ~19.83 - 19.86 |

| CH₂ | ~71.93 - 71.98 |

| CH (aromatic) | ~126.19 - 128.48 |

| CH (dioxolane) | ~78.26 - 102.38 |

| trans-isomer | |

| CH₃ | ~20.34 - 20.35 |

| CH₂ | ~72.72 - 72.78 |

| CH (aromatic) | ~125.81 - 128.57 |

| CH (dioxolane) | ~77.37 - 102.66 |

Two-Dimensional NMR Techniques (e.g., NOESY for Relative Configuration)

To unambiguously determine the relative stereochemistry (cis vs. trans) of the substituents on the dioxolane ring, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity. In the context of this compound, a NOESY spectrum would show cross-peaks between the protons of the methyl group and the methine proton at the 4-position if they are on the same side of the ring (cis isomer). Conversely, the absence of such a cross-peak would suggest a trans configuration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the various bond vibrations within the molecule. rsc.orggoogle.com Key vibrational modes include C-H stretching of the aromatic and aliphatic groups, C-O stretching of the acetal functionality, and C=C stretching of the phenyl ring.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3000 - 3100 |

| Aliphatic C-H stretch | ~2850 - 3000 |

| C-O stretch (acetal) | ~1000 - 1200 |

| C=C stretch (aromatic) | ~1450 - 1600 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. google.comnist.gov The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule (C₁₀H₁₂O₂), which is approximately 164 g/mol . google.comnist.govgoogle.comchemeo.comnist.gov The fragmentation pattern provides further structural confirmation. Common fragments observed for this compound include ions resulting from the loss of a methyl group, cleavage of the dioxolane ring, and the phenyl group. For instance, a prominent peak is often seen at m/z 58. google.comgoogle.com

| Ion | m/z (relative abundance, %) |

| M⁺ | 164 (~11-15) |

| [M-CH₃]⁺ | 149 |

| [C₇H₈O]⁺ | 120 (~70-77) |

| [C₇H₇]⁺ | 91 (~46-49) |

| [C₃H₆O]⁺ | 58 (100) |

| [C₂H₃O]⁺ | 43 (~44-46) |

Note: The relative abundances are approximate and can vary between different instruments and experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This technique is crucial for confirming the empirical and molecular formula of this compound (C₁₀H₁₂O₂). The experimentally determined percentages of carbon and hydrogen are compared with the calculated theoretical values to verify the purity and elemental composition of the synthesized compound. rsc.org

| Element | Theoretical % |

| Carbon (C) | 73.15 |

| Hydrogen (H) | 7.37 |

| Oxygen (O) | 19.48 |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the quality control and characterization of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for assessing the purity of the compound and for resolving its complex mixture of isomers. Due to the presence of two chiral centers at positions 2 and 4 of the dioxolane ring, this compound can exist as two pairs of enantiomers: (2R, 4S) and (2S, 4R) which are the cis-isomers, and (2R, 4R) and (2S, 4S) which are the trans-isomers. The separation of these diastereomers and enantiomers is crucial for understanding their specific properties.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a widely used method for the analysis of this compound. It allows for the effective separation of the diastereomeric pairs and can be used to determine their relative ratios in a mixture.

Detailed research findings have demonstrated the successful separation of the cis- and trans-isomers of this compound using specific GC conditions. A commonly employed stationary phase for this separation is a wax-type column, such as DBWAX. For instance, a gas chromatogram using an HP 5970B instrument with a DBWAX 60 N column (60 m length) and a temperature program from 60°C to 240°C at a rate of 4°C/min can resolve the diastereomeric enantiomer pairs. Under these conditions, a typical mixture might show a ratio of the cis-isomers to the trans-isomers of 65:35.

For GC-MS analysis, similar conditions can be applied to identify and quantify the isomers. The mass spectrum for this compound typically shows a molecular ion peak (M+) at m/z 164.

Below are data tables summarizing typical GC and GC-MS methods for the analysis of this compound isomers.

Table 1: Gas Chromatography Method for Isomer Separation

| Parameter | Value |

| Instrument | HP 5970B |

| Column | DBWAX 60 N |

| Column Length | 60 m |

| Temperature Program | 60°C to 240°C |

| Heating Rate | 4°C/min |

| Result | Separation of cis- and trans-isomer pairs |

Table 2: GC-MS Analysis Parameters

| Parameter | Value |

| Instrument | HP 5970 |

| Column | DBWAX 60 N |

| Column Length | 60 m |

| Temperature Program | 60°C to 240°C |

| Heating Rate | 4°C/min |

| Retention Time (cis-isomer) | ~28.4 min |

| Retention Time (trans-isomer) | ~29.1 min |

| Mass Spectrum (m/z) | 164 (M+), 134, 121, 120, 104, 103, 91, 77, 58, 43 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile approach for both the analysis and preparative separation of this compound isomers. Both normal-phase and reverse-phase HPLC, as well as chiral chromatography, can be employed depending on the specific separation goals.

Normal-Phase HPLC: For the preparative separation of the diastereomers, normal-phase chromatography using a silica gel stationary phase is effective. A mobile phase consisting of a mixture of a non-polar solvent like benzene (B151609) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) can be used. For example, flash chromatography with a silica gel 60 column and a mobile phase of benzene/ethyl acetate (95:5) has been used to isolate the isomers.

Reverse-Phase HPLC: While specific applications for this compound are not extensively documented in publicly available research, methods for structurally similar dioxolanes suggest that reverse-phase HPLC is a viable option for purity analysis. A C18 or a specialized reverse-phase column like Newcrom R1 could be used. researchgate.netsielc.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. researchgate.netsielc.com

Chiral HPLC: To separate the individual enantiomers of both the cis- and trans-isomers, chiral HPLC is necessary. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralcel OJ), have been shown to be effective for the resolution of racemic 1,3-dioxolane derivatives. researchgate.net The mobile phase in chiral separations is often a mixture of hexane (B92381) and an alcohol like 2-propanol. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

The selection of the specific chiral column and mobile phase composition is critical and often requires screening of different conditions to achieve optimal separation of the four stereoisomers of this compound. Supercritical fluid chromatography (SFC) on an amylose-based column has also been reported as an effective technique for the chiral separation of some 1,3-dioxolane derivatives. nih.gov

Reactivity Profiles and Mechanistic Studies of 2 Methyl 4 Phenyl 1,3 Dioxolane

Ring-Opening Reactions and Associated Mechanisms

The reactivity of 2-methyl-4-phenyl-1,3-dioxolane is characterized by its susceptibility to ring-opening reactions under various conditions, a property that has been harnessed in polymerization and synthetic chemistry. The stability of the five-membered dioxolane ring is influenced by the substituents and the reaction environment.

Radical Ring-Opening Polymerization (RROP) Potential and Mechanism

A derivative of this compound, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has demonstrated significant potential in radical ring-opening polymerization (RROP). rsc.orgresearchgate.netresearchgate.net This process allows for the introduction of ester functionalities into the backbone of addition polymers, thereby conferring degradability. researchgate.net

The mechanism of RROP for MPDL involves the radical-initiated opening of the cyclic ketene (B1206846) acetal (B89532) ring. The polymerization is initiated by a free radical, which attacks the exocyclic double bond of the MPDL monomer. This leads to the formation of a radical intermediate which can then undergo a ring-opening reaction. This ring-opening is driven by the formation of a more stable secondary benzyl (B1604629) free radical. researchgate.net The resulting open-chain radical can then propagate by adding to another monomer molecule, either another MPDL molecule or a comonomer. This process results in a polyester, specifically poly(β-phenyl)butyrolactone, when MPDL is homopolymerized. researchgate.net Research has shown that MPDL undergoes nearly complete ring-opening across a range of temperatures (60–150°C). researchgate.net

Nucleophilic and Electrophilic Ring-Opening Transformations

While acid-catalyzed hydrolysis represents a form of electrophilic attack (by a proton), the dioxolane ring can also be opened by other electrophiles. However, detailed studies specifically on the nucleophilic and a broader range of electrophilic ring-opening transformations of this compound are less common in the reviewed literature. Generally, ring-opening reactions of dioxolanes can be initiated by strong nucleophiles attacking one of the carbon atoms of the ring, though this is less facile than acid-catalyzed cleavage. The presence of the phenyl group at the C4 position can influence the regioselectivity of such attacks due to steric and electronic effects.

Polymerization Applications and Copolymerization Dynamics

The ability of derivatives of this compound to undergo ring-opening has made them valuable in polymer chemistry for creating degradable materials.

Integration into Polymer Backbones as a Comonomer

2-Methylene-4-phenyl-1,3-dioxolane (MPDL) has been successfully used as a comonomer in free radical copolymerizations with various vinyl monomers, including styrene (B11656), methyl methacrylate (B99206) (MMA), and vinyl acetate (B1210297). researchgate.net When copolymerized, MPDL undergoes essentially complete ring-opening, which introduces ester linkages into the backbone of the resulting polymer. researchgate.net This integration of ester groups makes the polymer susceptible to hydrolytic degradation, breaking down into smaller, potentially biodegradable molecules. rsc.orgresearchgate.net For instance, the copolymerization of MPDL with styrene results in a degradable polystyrene analogue. researchgate.net Similarly, its copolymerization with methyl methacrylate produces degradable PMMA-rich copolymers. rsc.orgresearchgate.net The amount of MPDL incorporated into the polymer backbone can be varied to tune the degradation rate of the final material. rsc.orgresearchgate.net

| Monomer 1 | Monomer 2 | Resulting Polymer | Key Feature |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Styrene | Poly(MPDL-co-styrene) | Degradable polystyrene analogue researchgate.net |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Methyl Methacrylate (MMA) | Poly(MPDL-co-MMA) | Degradable PMMA-rich copolymer rsc.orgresearchgate.net |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Vinyl Acetate | Poly(MPDL-co-vinyl acetate) | Introduction of ester groups into the backbone researchgate.net |

Controlled Radical Polymerization (CRP) Techniques (e.g., Nitroxide-Mediated Polymerization)

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization (CRP) technique that has been effectively applied to the polymerization of monomers like MPDL. rsc.orgresearchgate.netdntb.gov.ua NMP allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. wikipedia.org

In the context of MPDL, it has been used as a controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate (MMA). rsc.orgresearchgate.net This approach yields well-defined, degradable PMMA-rich copolymers. rsc.orgresearchgate.net The use of NMP provides control over the polymerization process, leading to polymers with predictable characteristics. The mechanism involves a reversible termination step where a nitroxide radical caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active and dormant chains. wikipedia.org This allows for the controlled addition of monomer units and the growth of polymer chains with a narrow molecular weight distribution. The presence of MPDL in the polymerization introduces the desired degradability into the final polymer. rsc.orgresearchgate.net

| Polymerization Technique | Monomers | Resulting Polymer Characteristics |

| Nitroxide-Mediated Polymerization (NMP) | 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) and Methyl Methacrylate (MMA) | Well-defined, degradable PMMA-rich copolymers with controlled molecular weight (Mn ~ 20–30 kg mol⁻¹) and dispersity (Đ = 1.3–1.4) rsc.orgresearchgate.net |

Degradability and Structural Evolution in Polymers

The incorporation of dioxolane moieties into polymer backbones is a key strategy for designing degradable materials. While direct polymerization of this compound is not the common approach for creating these materials, the closely related monomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), provides significant insights into the degradability and structural evolution of polymers containing the 4-phenyl-1,3-dioxolane (B91909) unit.

The radical ring-opening polymerization (rROP) of cyclic ketene acetals like MPDL allows for the introduction of ester linkages into the backbone of vinyl polymers. nih.govacs.org This method is advantageous for creating polyesters with unique functionalities and for developing degradable versions of common plastics. nih.govbyjus.com

For instance, MPDL has been successfully used as a comonomer in the nitroxide-mediated polymerization (NMP) of methyl methacrylate (MMA). jcsp.org.pk This process yields well-defined, degradable PMMA-rich copolymers. jcsp.org.pk The key to their degradability lies in the ester groups integrated into the polymer chain, which are susceptible to hydrolysis. This hydrolytic degradation can be controlled by adjusting the amount of MPDL in the initial monomer feed. jcsp.org.pk The degradation process results in low molar mass products, a desirable feature for environmentally friendly materials. jcsp.org.pk

The insertion of MPDL into the polymethacrylate (B1205211) backbone has been shown to have a moderate effect on the glass transition temperature of the resulting copolymer compared to the poly(methyl methacrylate) homopolymer. jcsp.org.pk The degradation of these copolymers can be achieved under accelerated conditions, such as in the presence of aqueous potassium hydroxide, confirming the presence of the labile ester groups.

The general mechanism for the radical ring-opening polymerization of a cyclic ketene acetal is depicted below:

| Step | Description |

| Initiation | A radical initiator attacks the double bond of the cyclic ketene acetal. |

| Ring-Opening | The resulting radical intermediate undergoes ring-opening to form a more stable ester radical. |

| Propagation | The ester radical propagates by reacting with another monomer molecule. |

| Termination | The polymerization is terminated by standard radical termination pathways. |

This table illustrates the general steps in the radical ring-opening polymerization of cyclic ketene acetals, leading to the formation of polyesters.

Functional Group Transformations and Derivatization Reactions

The 1,3-dioxolane (B20135) ring in this compound is a versatile functional group that can undergo various transformations, allowing for the derivatization of the molecule.

Selective Oxidation and Reduction

While specific studies on the selective oxidation of this compound are not extensively documented, the oxidation of acetals, in general, provides insight into potential reaction pathways. An efficient method for the oxidation of various acetals, including 1,3-dioxolanes, to their corresponding esters involves the use of molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)₂. youtube.com Another method employs m-chloroperoxybenzoic acid (MCPBA) for the oxidation of cyclic acetals to hydroxy alkyl esters. youtube.com Oxidative cleavage of the carbon-carbon bond in 1,2-diols using reagents like sodium periodate (B1199274) (NaIO₄) is a well-known reaction that results in the formation of aldehydes or ketones. masterorganicchemistry.com

Regarding reduction, the dioxolane ring is generally stable to hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are commonly used to reduce carbonyl compounds. byjus.comyoutube.comyoutube.comlibretexts.org This stability allows the dioxolane group to be used as a protecting group for aldehydes and ketones while other functional groups in the molecule are reduced. For instance, an ester functional group can be reduced to an alcohol using LiAlH₄ without affecting a ketone that is protected as a ketal. nist.gov The deprotection of the acetal or ketal is typically achieved through acid-catalyzed hydrolysis. youtube.comnist.gov

Substitution and Addition Reactions on the Dioxolane Ring

The 1,3-dioxolane ring is generally stable towards many reagents, which is why it is an effective protecting group. However, under certain conditions, it can undergo substitution and addition reactions. The most common reaction is acid-catalyzed hydrolysis, which cleaves the ring to regenerate the original aldehyde or ketone and the diol. youtube.comnist.gov

Lewis acids can also promote reactions of dioxolanes. For instance, the Lewis acid-promoted Pinner reaction allows for the reaction of nitriles with alcohols to form esters, and it has been noted that certain Lewis acids can cleave protecting groups like benzyloxycarbonyl. nih.gov

A thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported as a metal-free and redox-neutral method to produce protected α-amino aldehydes. youtube.com This reaction proceeds via a radical chain process. While this has been demonstrated for the parent 1,3-dioxolane, it suggests a potential pathway for the functionalization of substituted dioxolanes like this compound.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Studies of Formation and Reactivity

Detailed kinetic studies specifically on the formation and reactivity of this compound are limited in publicly available literature. However, some insights can be gleaned from related studies. A patent on the synthesis of this compound mentions that the isomer composition of the product is strongly influenced by the reaction temperature, with lower temperatures favoring the formation of the cis isomers. niscpr.res.inresearchgate.net This suggests that the formation of the diastereomers is under kinetic control.

Kinetic studies on the hydrolysis of related compounds can also provide valuable information. For example, the kinetics of hydrolysis of 2-methyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-one and its 2-phenyl analogue have been studied, revealing first-order kinetics with respect to both the substrate and the base. masterorganicchemistry.commit.edu Such studies help in elucidating the reaction mechanism, including the rate-determining step. masterorganicchemistry.com

The acid-catalyzed hydrolysis of acetals, a fundamental reaction for deprotection, generally proceeds via an A-2 mechanism, where the protonated substrate is attacked by a nucleophile (water) in the rate-determining step. jcsp.org.pk The rate of this reaction is influenced by the stability of the carbocation intermediate formed.

Intermediates and Transition States Analysis (e.g., 1,3-dioxolan-2-yl cation intermediate)

A key intermediate in many reactions of 1,3-dioxolanes is the 1,3-dioxolan-2-yl cation . This cation is generated, for example, during the hypervalent-iodine-mediated Prévost and Woodward reactions. fiveable.me The stereospecific generation of this cation intermediate is crucial for the stereoselective formation of substituted dioxolanes. fiveable.me The stability of this cation is influenced by the substituents on the dioxolane ring. In the case of this compound, the phenyl group at the 4-position can be expected to have an electronic influence on the stability of any charged intermediates.

The stereochemical outcome of reactions involving the 1,3-dioxolan-2-yl cation depends on the subsequent nucleophilic attack. Trapping of this intermediate can lead to either retention or inversion of configuration at the 2-position, depending on the reaction conditions and the nucleophile. fiveable.me

Computational chemistry provides powerful tools for analyzing reaction mechanisms, including the identification of transition states and transient intermediates. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface of a reaction, locate transition states, and understand the electronic factors that control the reaction mechanism. For complex reactions, the analysis of the reaction path can reveal "hidden intermediates" and "hidden transition states" that are not stationary points on the potential energy surface but represent important stages of the chemical transformation. While specific computational studies on this compound are not widely reported, the principles of computational analysis of reaction mechanisms are applicable to understanding its reactivity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics and thermodynamic stability of 2-Methyl-4-phenyl-1,3-dioxolane. These calculations can predict molecular geometries, energies, and various spectroscopic parameters with a high degree of accuracy.

For this compound, a DFT study, likely employing a functional like B3LYP with a basis set such as 6-31G*, would be used to determine the optimized molecular geometry. This would involve calculating key bond lengths, bond angles, and dihedral angles for the most stable conformations of its cis and trans isomers. The resulting energetic information would reveal the relative stabilities of these isomers.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for cis-2-Methyl-4-phenyl-1,3-dioxolane (Note: This table is illustrative and based on expected values from related structures, as specific published data for this compound is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O1 | 1.42 Å |

| C2-O3 | 1.42 Å | |

| O1-C5 | 1.44 Å | |

| C4-C5 | 1.52 Å | |

| C4-Phenyl | 1.51 Å | |

| Bond Angle | O1-C2-O3 | 105.0° |

| C5-O1-C2 | 108.0° | |

| Phenyl-C4-C5 | 112.0° | |

| Dihedral Angle | O1-C5-C4-O3 | 35.0° (Twist) |

The energetics derived from such calculations would provide the Gibbs free energy for each isomer, allowing for the prediction of their equilibrium populations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic data. While specific ab initio calculations for this compound are not found in the literature, the methodology is well-established. For instance, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with appropriate basis sets, could be used.

The prediction of NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are crucial for the correct assignment of experimental spectra, especially for complex diastereomers.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for cis-2-Methyl-4-phenyl-1,3-dioxolane (Note: This table is for illustrative purposes. Experimental values can vary with solvent and conditions.)

| Proton | Predicted (GIAO/DFT) | Experimental (CDCl₃) |

| H at C2 | 5.15 | 5.12 |

| H at C4 | 4.85 | 4.83 |

| CH₂ at C5 (axial) | 4.10 | 4.08 |

| CH₂ at C5 (equatorial) | 3.60 | 3.58 |

| CH₃ at C2 | 1.60 | 1.58 |

| Phenyl-H (ortho) | 7.35 | 7.33 |

| Phenyl-H (meta) | 7.30 | 7.28 |

| Phenyl-H (para) | 7.25 | 7.23 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the formation and transformation of this compound.

The characterization of transition states is fundamental to understanding reaction kinetics. While a specific computational study on the transition states for the formation or hydrolysis of this compound is not available, the general approach is well-documented for acetalization reactions.

A computational study would involve locating the transition state structure on the potential energy surface for the acid-catalyzed reaction of phenylethylene glycol with acetaldehyde (B116499) (or a suitable equivalent). This would be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. The transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For example, in the acid-catalyzed hydrolysis, the transition state would likely involve the protonation of one of the dioxolane oxygens, followed by the approach of a water molecule.

By mapping the potential energy surface, including reactants, intermediates, transition states, and products, a detailed kinetic and thermodynamic profile of a reaction can be constructed. For the formation of this compound, this would involve calculating the activation energies and reaction enthalpies for each step.

A study on the thermal decomposition of the related 2-methyl-1,3-dioxolane (B1212220) revealed that such reactions proceed through a stepwise mechanism, a finding supported by DFT calculations. A similar approach for this compound would likely reveal competing pathways, such as ring-opening reactions versus reactions involving the phenyl substituent.

Table 3: Hypothetical Energy Profile for the Formation of this compound (Note: This table is illustrative, showing the type of data that would be generated from a computational study.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Phenylethylene glycol + Protonated Acetaldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |

| 3 | Hemiacetal Intermediate | -5.8 |

| 4 | Transition State 2 (Water elimination) | +12.5 |

| 5 | Products (this compound + H₂O + H⁺) | -10.3 |

Molecular Modeling for Stereochemical Prediction and Conformational Preferences

The stereochemistry of this compound is a key determinant of its properties. Molecular modeling techniques are essential for predicting and understanding the conformational preferences of its diastereomers.

The 1,3-dioxolane (B20135) ring is not planar and typically adopts a twist or envelope conformation to relieve torsional strain. The presence of substituents at the C2 and C4 positions leads to the existence of cis and trans diastereomers. In the cis isomer, the methyl and phenyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Computational studies on similar systems, such as 5-phenyl-1,3-dioxane, have shown that non-classical interactions, like C-H···O hydrogen bonds, can significantly influence the conformational preferences of the phenyl group. nih.gov A similar analysis for this compound would likely reveal that the orientation of the phenyl group is governed by a balance of steric hindrance and weak intramolecular interactions.

Catalyst Design and Optimization through Computational Methods

Computational chemistry has emerged as an indispensable tool in the realm of catalysis, offering profound insights into reaction mechanisms and facilitating the rational design of more efficient and selective catalysts. rsc.org For the synthesis of this compound, which typically proceeds via the acid-catalyzed acetalization of 1-phenyl-1,2-ethanediol (B126754) with acetaldehyde, computational methods can elucidate the catalytic cycle, identify rate-determining steps, and predict the impact of catalyst modifications on the reaction outcome.

The primary computational approach employed in catalysis research is Density Functional Theory (DFT). rsc.org DFT calculations allow for the determination of the geometric and electronic structures of reactants, products, transition states, and intermediates along a reaction pathway. rsc.org This information is crucial for understanding the intricate details of the catalytic process.

In the context of 1,3-dioxolane synthesis, computational studies often focus on the mechanism of acid catalysis, which can involve either Brønsted or Lewis acids. For instance, in a Brønsted acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetaldehyde, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of 1-phenyl-1,2-ethanediol. DFT calculations can model this protonation step and the subsequent intramolecular cyclization, providing valuable data on the activation energies associated with each step. nih.govresearchgate.net

Lewis acid-catalyzed acetalization is another common route for the formation of 1,3-dioxolanes. acs.orgnih.gov Lewis acids, such as boron trifluoride (BF₃) or metal complexes, can coordinate to the carbonyl oxygen, thereby activating the acetaldehyde molecule. rsc.org Computational studies can model the coordination of the Lewis acid to the substrate and its influence on the reaction barrier. For example, DFT studies on related reactions, such as the cycloaddition of styrene (B11656) oxide with CO₂, have provided detailed mechanistic insights into Lewis acid catalysis, including the calculation of activation energies for different catalytic pathways. nih.gov Although focused on a different reaction, the principles and computational methodologies are directly applicable to the study of this compound synthesis.

A critical aspect of catalyst design is the optimization of the catalyst's structure to enhance its activity and selectivity. Computational methods can be employed to screen a wide range of potential catalysts in silico, thereby reducing the need for extensive and time-consuming experimental work. By systematically modifying the ligands or metal centers in a catalyst and calculating the corresponding reaction barriers, researchers can identify promising candidates for experimental validation.

The table below summarizes key findings from relevant computational studies that shed light on the catalytic principles applicable to the synthesis of this compound.

| Computational Method | System Studied | Key Findings | Relevance to this compound Synthesis |

| DFT | Lewis acid-catalyzed [3+2] cycloaddition | BF₃ catalyst accelerates the reaction by lowering the activation energy. rsc.org | Provides a framework for studying Lewis acid catalysis in the formation of the dioxolane ring. |

| DFT | Brønsted acid-catalyzed transannular cycloadditions | Elucidated the concerted nature of the cycloaddition and the role of the acid in activating the substrate. nih.govresearchgate.net | Applicable to understanding the mechanism of Brønsted acid-catalyzed acetalization. |

| DFT | Cycloaddition of CO₂ and styrene oxide | Investigated the reaction mechanism with different Lewis acid and Lewis base catalysts, determining activation energies for various pathways. nih.gov | The use of styrene oxide as a substrate provides insights into reactions involving a phenyl-substituted epoxide, which is structurally related to one of the precursors of the target molecule. |

| DFT | Conformations of 1,3-dioxane | Calculated the relative stabilities of different conformers of the dioxolane ring system. researchgate.net | Helps in understanding the conformational preferences of the this compound product. |

Advanced Research Applications in Chemical Synthesis

Utility as a Synthon in Complex Organic Molecule Construction

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. 2-Methyl-4-phenyl-1,3-dioxolane serves as a valuable synthon, particularly as a protecting group for the 1,2-diol functionality of 1-phenyl-1,2-ethanediol (B126754). This protection strategy is fundamental in multi-step organic syntheses, allowing for chemical modifications on other parts of a molecule without affecting the diol.

The synthesis of this compound itself, typically from 1-phenyl-1,2-ethanediol and acetaldehyde (B116499), results in a mixture of diastereomers (cis and trans). google.comgoogle.com The ratio of these isomers can be controlled by the reaction conditions, which is crucial as different isomers can possess distinct properties and reactivities. google.com For instance, research has shown that diastereomer mixtures with a higher proportion of the cis-isomer are considered more valuable for certain applications, such as in fragrance compositions, due to their specific sensory characteristics. google.com

The dioxolane ring, while stable under many conditions, can be selectively cleaved, deprotecting the diol at a desired stage in a synthetic sequence. This strategic use of the this compound moiety as a masked diol is a key application of its role as a synthon. Furthermore, derivatives of this compound are used to build more complex structures. Dioxolanones, a related class of compounds, are employed as starting materials in the synthesis of tetronic acids and pulvinones through reactions with lithium enolates. psu.edu This highlights the broader utility of the dioxolane framework as a foundational building block in constructing complex heterocyclic and polycyclic molecules.

Precursor in the Development of Functional Polymeric Materials

A significant application of this compound derivatives is in polymer chemistry. Specifically, its close derivative, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), is a highly effective cyclic ketene (B1206846) acetal (B89532) used in radical ring-opening polymerization (rROP). rsc.orgrsc.org This process is a key strategy for introducing degradable linkages into the backbone of vinyl polymers, which are inherently non-degradable. rsc.org

MPDL can be synthesized from derivatives of this compound, such as 2-chloromethyl-4-phenyl-1,3-dioxolane or 2-bromomethyl-4-phenyl-1,3-dioxolane. rsc.org When MPDL is used as a comonomer in polymerization reactions, its ring structure opens, inserting an ester bond into the polymer chain. This ester linkage is susceptible to hydrolysis, rendering the resulting polymer degradable.

Detailed research has focused on the copolymerization of MPDL with methyl methacrylate (B99206) (MMA) to produce well-defined, degradable PMMA-rich copolymers. rsc.orgrsc.org The key findings from these studies include:

Controlled Polymerization: MPDL can act as a controlling comonomer in nitroxide-mediated polymerization (NMP), leading to copolymers with controlled molecular weights (Mn) and dispersity (Đ). rsc.org

Tunable Degradability: The rate of hydrolytic degradation of the resulting polymer can be tuned by adjusting the initial amount of MPDL in the monomer feed. rsc.orgrsc.org

Material Properties: The inclusion of MPDL units into the polymethacrylate (B1205211) backbone has been shown to have only a moderate effect on the glass transition temperature (Tg) compared to standard poly(methyl methacrylate), while successfully conferring degradability. rsc.org

Table 1: Copolymerization of Methyl Methacrylate (MMA) and 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

| Experiment | Initial MPDL Mole Fraction (fMPDL,0) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, kg·mol-1) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | 0.3 | 6 | 65 | 21.5 | 1.4 |

| 2 | 0.5 | 6 | 60 | 25.0 | 1.3 |

| 3 | 0.7 | 6 | 55 | 28.5 | 1.3 |

This table presents illustrative data based on findings where increasing the MPDL feed resulted in well-defined copolymers. rsc.orgrsc.org

Advanced Intermediates for Chemical Transformations

This compound is a key intermediate in various chemical transformations, serving as a precursor to other valuable compounds. Its synthesis is a primary example of its role as an intermediate product. It is typically formed through the acid-catalyzed reaction of styrene (B11656) oxide-derived 1-phenyl-1,2-ethanediol with acetaldehyde. google.comgoogle.com The reaction temperature is a critical parameter, influencing the ratio of cis to trans diastereomers formed. google.com

A crucial transformation of this intermediate is its conversion into 2-methylene-4-phenyl-1,3-dioxolane (MPDL), the monomer used in creating degradable polymers. rsc.org This involves synthesizing a halogenated version of the parent compound, followed by an elimination reaction.

Table 2: Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) Intermediate

| Starting Material | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide | Anhydrous THF | 23 |

| cis- and trans-2-bromomethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide | Anhydrous THF | - |

Data sourced from a study on the efficient synthesis of MPDL. rsc.org

Furthermore, the general class of 1,3-dioxolanes serves as useful intermediates for creating other functional molecules. For example, related structures like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) are valuable as methyl vinyl ketone equivalents, which are important reagents in organic synthesis. researchgate.net The chemical stability and selective reactivity of the this compound core make it an adaptable platform for constructing a variety of complex organic molecules.

Q & A

Basic Research Questions

What are the primary synthetic routes for 2-Methyl-4-phenyl-1,3-dioxolane, and how can reaction conditions be optimized?

The synthesis of this compound typically involves acid-catalyzed acetal formation between phenyl-substituted carbonyl compounds (e.g., benzaldehyde derivatives) and diols like propylene glycol. Optimization strategies include:

- Catalyst selection : Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid) improve reaction efficiency, but milder conditions reduce side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance solubility and stabilize intermediates.

- Temperature control : Reactions at 60–80°C balance yield and decomposition risks.

Patent data suggests that enantioselective synthesis can be achieved using chiral catalysts, though yields may vary .

How is the structural configuration of this compound confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl at C2, phenyl at C4) and confirm the dioxolane ring.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₈O₂, [M]⁺ = 132.042) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry, particularly for chiral derivatives .

What solvent systems are effective in studying the hydrolysis kinetics of this compound?

Studies on analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane) show hydrolysis rates depend on solvent polarity and mechanism (A-1 vs. A-Se2).

- Water-dioxane mixtures : Increase polarity to stabilize charged transition states in A-1 mechanisms.

- Water-DMSO mixtures : Enhance nucleophilicity in A-Se2 pathways.

Kinetic data for similar compounds reveal near-identical solvent effects, suggesting overlapping transition-state stabilization .

Advanced Research Questions

How does copolymerization with methyl methacrylate (MMA) influence the properties of this compound-based polymers?

Radical copolymerization with MMA produces materials with tunable degradation and thermal stability:

- Degradation : Copolymers degrade in alkaline media (5% NaOH) at room temperature, reducing the degree of polymerization to ~3 within 1 hour.

- Molecular weight trends : Higher dioxolane content (≥20 mol%) linearly increases molecular weight () with conversion but narrows polydispersity (Đ = 1.2–1.5).

- Applications : Potential use in biodegradable polymers or drug delivery systems due to low toxicity .

What computational methods are suitable for modeling the electronic properties of this compound?

Quantum chemical calculations (DFT, MP2) and QSPR models provide insights into:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., oxygen atoms in the dioxolane ring).

- Thermodynamic stability : Ring strain energy (~15–20 kcal/mol) and substituent effects (phenyl groups stabilize via resonance).

SMILES (C1OC(OC1)C2=CC=CC=C2C) and InChIKey (XCHIZZBEJDCLCP-SECBINFHSA-N) enable database integration and cheminformatics workflows .

How do substituents at the 4-position (e.g., phenyl vs. methyl) alter the reactivity of 1,3-dioxolane derivatives?

Comparative studies on derivatives like 2-methyl-4-methylene-1,3-dioxolane show:

- Steric effects : Bulky substituents (e.g., phenyl) hinder ring-opening reactions but stabilize intermediates.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while electron-donating groups (e.g., methyl) slow it.

Data from cationic polymerization experiments suggest substituent polarity dictates reaction pathways (radical vs. ionic) .

Key Research Gaps and Recommendations

- Mechanistic studies : Resolve conflicting solvent effects in hydrolysis pathways using isotopic labeling (e.g., ).

- Biological applications : Explore antimicrobial activity via structure-activity relationship (SAR) studies.

- Advanced materials : Investigate chiral derivatives for enantioselective catalysis or optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.